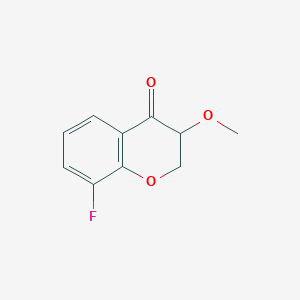

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Description

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic flavanone derivative characterized by a benzopyranone core structure (C3-C6-C3) with a fluorine atom at position 8 and a methoxy group at position 2. The flavanone scaffold consists of two aromatic rings (A and B) connected by a heterocyclic pyran ring (C) that is partially saturated (3,4-dihydro), distinguishing it from fully aromatic flavones or flavonols . The methoxy group at position 3 may influence solubility and membrane permeability, making this compound a candidate for pharmacological optimization .

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

8-fluoro-3-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3 |

InChI Key |

QWBJGFURZQXVIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1COC2=C(C1=O)C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves several steps. One common method includes the reaction of 3-methoxyphenol with 4-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization under acidic conditions to yield the desired flavanone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests potential applications in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of benzopyran compounds can exhibit significant anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. A notable study demonstrated that chalcone derivatives, closely related to 8-fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, effectively inhibited the growth of leukemia cells by inducing G2/M phase cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of benzopyran derivatives has been documented against a range of pathogens. Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1–2 µg/mL against Staphylococcus aureus . This suggests that this compound may also possess similar antimicrobial properties.

Anti-inflammatory Effects

Chalcone derivatives have been reported to inhibit inflammatory mediators and cytokines. The anti-inflammatory action is often linked to the inhibition of the NF-kB signaling pathway, which is crucial in regulating immune responses . Studies show that compounds with benzopyran structures can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Potential

A study investigated the effects of various benzopyran derivatives on human leukemia cell lines. The results indicated that specific modifications to the benzopyran structure enhanced cytotoxicity and induced apoptosis through mitochondrial pathways. The findings suggest that further exploration of this compound could lead to novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study, a series of benzopyran compounds were screened for their antibacterial activity against common pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests that this compound may serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, binding to receptors, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Positions and Electronic Effects

- 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one: Substituents: 8-F (electron-withdrawing), 3-OCH₃ (electron-donating). Methoxy at position 3 reduces polarity compared to hydroxyl groups, enhancing lipophilicity .

Hesperetin (5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one):

Eriodictyol (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one):

Pharmacological and Industrial Relevance

Biological Activity

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, also known as 8-fluoro-2H-chromen-4-one, is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and other pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 180.17 g/mol. The compound possesses a boiling point of around 280 °C and exhibits solid-state characteristics at room temperature .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antifungal and antibacterial domains. Below is a summary of its effects based on various studies:

Antifungal Activity

A study highlighted the antifungal properties of compounds similar to this compound against Fusarium oxysporum, demonstrating that structural modifications can enhance antifungal efficacy. The presence of methoxy and fluorine groups was noted to improve activity levels significantly .

Table 1: Antifungal Activity Against Fusarium oxysporum

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| 8-Fluoro-3-methoxy... | 30 µg/mL | High |

| Standard Drug (Miconazole) | 30 µg/mL | High |

| Other Compounds | Varies (19.9 - 93.3 µg/mL) | Moderate |

Antibacterial Activity

The compound has also shown promise in antibacterial assays. It was tested against various bacterial strains including Bacillus subtilis and Aspergillus niger. The results indicated that derivatives of benzopyran compounds generally exhibited greater antibacterial activity than their non-substituted counterparts .

Table 2: Antibacterial Activity Against Various Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Bacillus subtilis | 25 | Moderate |

| Aspergillus niger | 40 | Moderate |

| Pseudomonas aeruginosa | >100 | Low |

The proposed mechanism for the biological activity of this compound involves interaction with critical cellular targets. For instance, it may inhibit key enzymes in the biosynthesis pathways of fungi and bacteria or disrupt membrane integrity, leading to cell death .

Case Studies

- Antifungal Efficacy : A study conducted on various derivatives revealed that compounds with methoxy and fluorine substitutions had enhanced antifungal activity against Fusarium oxysporum. The study concluded that these modifications could lead to the development of more effective antifungal agents .

- Antibacterial Properties : Another investigation focused on the antibacterial effects against Bacillus subtilis and other strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one?

- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at temperatures between 2–8°C. Avoid exposure to moisture, light, and incompatible materials (e.g., strong oxidizing agents). Stability is maintained under these conditions, as indicated by its resistance to decomposition under recommended storage .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the positions of the fluorine and methoxy substituents. Compare chemical shifts with structurally analogous benzopyran derivatives (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one) .

- HPLC-MS: Employ reverse-phase HPLC with a C18 column (1.5–2.0 mL/min flow rate) coupled with mass spectrometry to verify purity and molecular weight .

- FT-IR: Analyze carbonyl (C=O) and aromatic C-F stretching vibrations (~1650–1750 cm and ~1100–1250 cm, respectively) .

Q. What personal protective equipment (PPE) is required when handling this compound?

- Methodological Answer:

- Eye/Face Protection: Use NIOSH-approved safety goggles and a face shield to prevent splashes .

- Skin Protection: Wear nitrile gloves inspected for integrity and a lab coat. Avoid direct contact, as related benzopyrans may cause skin irritation .

- Respiratory Protection: For prolonged exposure, use a P95 respirator or equivalent to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers optimize the fluorination step during synthesis to improve yield and purity?

- Methodological Answer:

- Reagent Selection: Use anhydrous KF or Selectfluor® in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to minimize side reactions.

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ F NMR to detect intermediates.

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water to isolate the fluorinated product. Reference fluorophenyl synthesis protocols in similar heterocycles .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer:

- Purity Validation: Conduct HPLC purity checks (>98%) and LC-MS to detect trace impurities (e.g., de-fluorinated byproducts) that may skew results .

- Assay Reproducibility: Standardize cell-based assays (e.g., JAK/STAT pathway inhibition) using positive controls (e.g., LY294002 for kinase inhibition) and replicate experiments across multiple cell lines .

- Batch Analysis: Compare activity across independently synthesized batches to rule out synthetic variability .

Q. What strategies are recommended for in silico modeling of its pharmacokinetic properties?

- Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETLab to predict solubility, bioavailability, and cytochrome P450 interactions. Input SMILES strings derived from its IUPAC name.

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., kinase targets) using GROMACS or AMBER. Validate with experimental IC values from kinase inhibition assays .

Q. How to design experiments to elucidate its mechanism of action in cellular pathways?

- Methodological Answer:

- Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes. Prioritize pathways like MAPK/ERK or PI3K/AKT .

- Chemical Proteomics: Use affinity-based pull-down assays with a biotinylated analog to identify binding partners. Confirm targets via SPR or ITC binding assays.

- CRISPR Knockout: Generate knockout cell lines for hypothesized targets (e.g., STAT3) to assess functional dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.